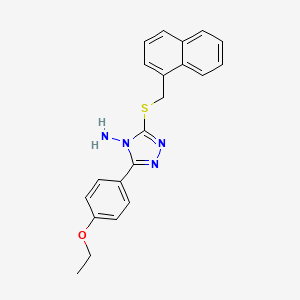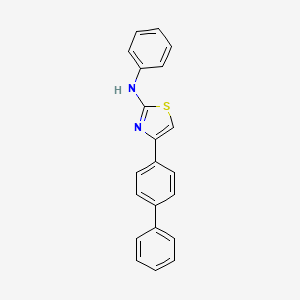![molecular formula C22H26N4O3S B12154639 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12154639.png)
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a toluene sulfonyl group, and a hydrazide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide typically involves multiple steps. One common method starts with the reaction of piperazine with toluene-4-sulfonyl chloride to form 4-(Toluene-4-sulfonyl)-piperazine. This intermediate is then reacted with acetic acid to introduce the acetic acid moiety. Finally, the compound is treated with [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazine to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl and hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in organic synthesis.
Biology
In biological research, [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including coatings and polymers.
Wirkmechanismus
The mechanism of action of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Other sulfonyl piperazine derivatives: These compounds share structural similarities and may have comparable reactivity and applications.
Uniqueness
The uniqueness of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H26N4O3S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H26N4O3S/c1-19-9-11-21(12-10-19)30(28,29)26-16-14-25(15-17-26)18-22(27)24-23-13-5-8-20-6-3-2-4-7-20/h2-13H,14-18H2,1H3,(H,24,27)/b8-5+,23-13- |
InChI-Schlüssel |
CULXIQPPWCUDLU-VPCDGCQQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C=C\C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12154559.png)
![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide](/img/structure/B12154572.png)

![3-[(4-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12154585.png)
![4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12154590.png)
![1-[3-(pyridin-2-ylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone](/img/structure/B12154595.png)

![3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12154605.png)

methanolate](/img/structure/B12154614.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12154622.png)
![methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate](/img/structure/B12154628.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B12154629.png)
